2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate and its derivatives involves multiple steps, including the reaction of specific glucopyranose derivatives with trichloroacetimidate. For instance, Blatter and Jacquinet (1996) described the stereocontrolled synthesis of hyaluronic acid-related saccharides using a trichloroacetimidate derivative, showcasing the method's efficiency in forming glycosidic bonds with high stereoselectivity (Blatter & Jacquinet, 1996).

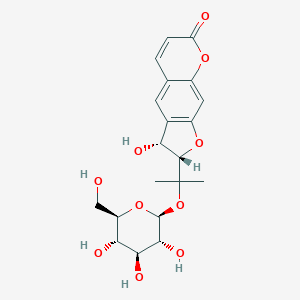

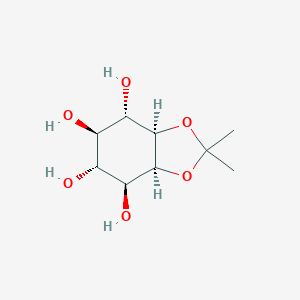

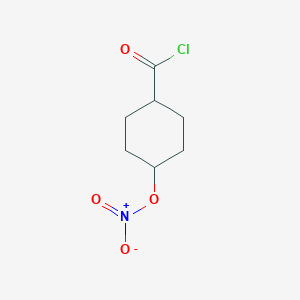

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied through various analytical techniques. The synthesis and structural analysis by Khokhlov et al. (1981) of tetra-O-acetyl-β-D-glucopyranosyl esters highlight the stereospecificity of reactions involving this compound, which is crucial for understanding its chemical behavior and applications in synthesis (Khokhlov et al., 1981).

Chemical Reactions and Properties

The reactivity of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate in forming glycosidic bonds is well-documented. Mehta and Pinto (1992) explored its glycosylation potential, demonstrating its effectiveness in forming disaccharides, which underscores its utility in synthesizing complex sugar molecules (Mehta & Pinto, 1992).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a vital role in its application in organic synthesis. The study by Hayes et al. (2013) on the polymorphism of a related glycoside donor provides insight into how different crystalline forms can affect its reactivity and stability (Hayes et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with various functional groups and stability under different conditions, is essential for applying this compound in synthetic chemistry. The work by Lemieux and Huber (1953) on the interconversion of chloroacetyl derivatives offers valuable information on the chemical versatility and reactivity of this compound's derivatives (Lemieux & Huber, 1953).

Applications De Recherche Scientifique

Glycosidation of 5-thioglucose : This compound can selectively glycosylate protected glucopyranosyl acceptors, yielding specific disaccharides (Mehta & Pinto, 1992).

Synthesis of 2-Deoxy-D-glucopyranosides : It is used in the synthesis of 2-deoxy-D-glucopyranosides, which have various applications in drug development and pharmacological research (Preuß & Schmidt, 1988).

Sequential Synthesis of Gentiotriose and Gentiotetraose Derivatives : The trichloroacetyl group serves as a temporary protecting group in synthesizing these derivatives, with about 70% yield (Excoffier, Gagnaire, & Vignon, 1976).

Synthesis of a β-D Linked Trisaccharide : This compound aids in synthesizing trisaccharides and enables detailed nuclear magnetic resonance spectroscopy studies (El-Sokkary, 1993).

Synthesis of α-D-Gluco- and α-D-Galactopyranosides : The trichloroacetimidate method is applied to construct these compounds with high yield and good α-stereoselectivity (Wegmann & Schmidt, 1987).

Synthesis of Phytoalexin Elicitor Hexasaccharide : This compound is crucial in synthesizing phytoalexin elicitor hexasaccharide, an important component in plant defense mechanisms (Wang & Kong, 1999).

Construction of Branched Trisaccharides : It enables the selective synthesis of protected 3,6-branched trisaccharides (Yu-liang, 2012).

Synthesis of Glycosyl-myo-inositols : These synthesized compounds serve as building blocks for the insulin intracellular signaling process (Zapata & Martín‐Lomas, 1992).

Potential Glucosidase Inhibitors : The thio analogue of n-propyl kojibioside synthesized using this compound is a potential glucosidase inhibitor (Andrews & Pinto, 1995).

Synthesis of Lacto-N-neotetraose and Lacto-N-tetraose : These compounds are synthesized using 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate, having applications in biochemical research (Aly, Ibrahim el-S, Ashry el-S, & Schmidt, 1999).

Mécanisme D'action

Target of Action

Similar compounds such as acetobromo-α-d-glucose are known to act as intermediates in the preparation of beta-glucosides . These targets play a crucial role in various biological processes, including metabolic pathways and signal transduction.

Mode of Action

It’s worth noting that similar compounds are used as intermediates in the synthesis of glucosides . These compounds typically interact with their targets by forming glycosidic bonds, leading to the formation of various glucoside derivatives.

Pharmacokinetics

Similar compounds are known to be stable and have a low solubility in water . These properties could potentially affect the bioavailability of the compound.

Result of Action

Based on the known actions of similar compounds, it can be inferred that it may contribute to the synthesis of glucosides . These glucosides can have various effects depending on their specific structures and the biological context in which they are present.

Action Environment

Similar compounds are known to be sensitive to moisture and are typically stored in a cool, dry place . This suggests that environmental conditions such as humidity and temperature could potentially affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447497 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate | |

CAS RN |

74808-10-9 | |

| Record name | α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74808-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate preferred as a glucosyl donor in oligosaccharide synthesis?

A: This compound is a highly effective glucosyl donor due to the trichloroacetimidate group, which readily activates the anomeric carbon upon treatment with a Lewis acid catalyst. This activation facilitates the transfer of the glucosyl moiety to a suitable acceptor molecule (typically an alcohol), forming a new glycosidic linkage. [, , , , ]

Q2: Can you provide an example of a successful application of this compound in the synthesis of a natural product?

A: Certainly. Researchers successfully utilized 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the final stages of synthesizing kwanzoquinone C, a promising anticancer agent isolated from orange daylilies. The protected glucosyl donor reacted with the aglycon portion of the molecule, and subsequent deprotection steps yielded the target natural product. []

Q3: Are there any limitations to using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor?

A: While highly effective, the compound necessitates the use of a Lewis acid catalyst, which may not be compatible with all substrates or reaction conditions. Additionally, achieving high stereoselectivity in glycosylation reactions can be challenging, especially when the acceptor molecule possesses multiple reactive sites. [, ]

Q4: Are there any alternative glucosyl donors with different reactivity or selectivity profiles?

A: Research has shown that thioglycosides, acting as glycosyl donors, can be advantageous for specific applications, particularly when dealing with deactivated glycosyl acceptors. In contrast, trichloroacetimidates, like the compound in question, were found to be more suitable for deactivated (e.g., fluorine-containing) synthons. [] The choice between different donor types depends on the specific synthetic target and the overall strategy employed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)